

commercial availability of 1-(5-Iodopyridin-2-yl)piperazine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(5-Iodopyridin-2-yl)piperazine**

Cat. No.: **B1341734**

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Technical Guide: 1-(5-Iodopyridin-2-yl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, physicochemical properties, and potential applications of the chemical intermediate, **1-(5-Iodopyridin-2-yl)piperazine**. This compound serves as a versatile building block in medicinal chemistry and drug discovery, primarily due to the presence of a reactive iodine atom and a piperazine moiety.

Commercial Availability

1-(5-Iodopyridin-2-yl)piperazine is available from several chemical suppliers. The table below summarizes the offerings from various vendors. Please note that availability and product specifications may change, and it is recommended to consult the supplier directly for the most current information.

Supplier	Catalog Number	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Notes
Sigma-Aldrich	219635-89-9	AldrichCP R	219635-89-9	C ₉ H ₁₂ IN ₃	289.12	Product is listed as discontinued. Buyer assumes responsibility for identity and purity confirmation.
Boron Molecular	BM1135	≥97%	219635-89-9	C ₉ H ₁₂ IN ₃	289.12	Available for purchase. [1]
Benchchem	B1341734	95%	219635-89-9	C ₉ H ₁₂ IN ₃	289.12	For research use only. [2]
ChemScape	CS-0207279	≥98%	219635-89-9	C ₉ H ₁₂ IN ₃	289.12	For research use only. [3]

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for **1-(5-Iodopyridin-2-yl)piperazine** is provided below.

Property	Value	Source
IUPAC Name	1-(5-iodopyridin-2-yl)piperazine	PubChem[2]
CAS Number	219635-89-9	Multiple Sources[1][2][3]
Molecular Formula	C ₉ H ₁₂ IN ₃	Multiple Sources[3]
Molecular Weight	289.12 g/mol	Multiple Sources[2][3]
Appearance	Solid	Sigma-Aldrich
Melting Point	~135°C (with decomposition)	Benchchem[2]
SMILES	lc1ccc(nc1)N2CCNCC2	Sigma-Aldrich
InChI Key	MKKJIJFTSAYHBW- UHFFFAOYSA-N	Benchchem[2]
Storage	4°C, protect from light. Sensitive to air.	ChemScene, Benchchem[2][3]
GHS Pictogram	GHS07 (Exclamation Mark)	Sigma-Aldrich
Signal Word	Warning	Sigma-Aldrich
Hazard Statement	H302 (Harmful if swallowed)	Sigma-Aldrich

Synthetic Considerations and Experimental Protocols

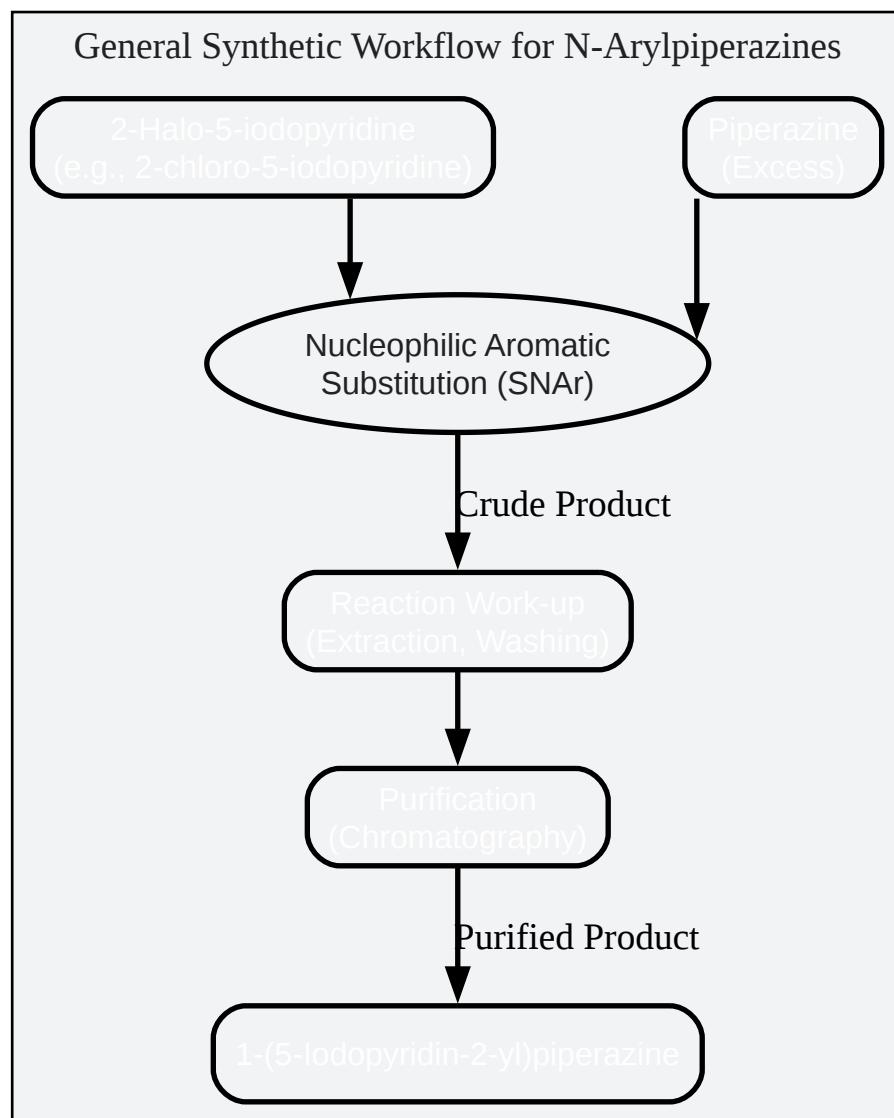
While a specific, detailed experimental protocol for the synthesis of **1-(5-iodopyridin-2-yl)piperazine** was not found in the provided search results, general and widely accepted methods for the synthesis of N-arylpiperazines are applicable. These methods are foundational in medicinal chemistry for creating libraries of compounds for drug discovery.

General Synthetic Approach: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of **1-(5-iodopyridin-2-yl)piperazine** can be achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitable dihalopyridine with piperazine.

Experimental Protocol Outline (Hypothetical):

- Reactant Preparation: A solution of 2-chloro-5-iodopyridine (or a similar dihalopyridine) is prepared in a suitable solvent such as toluene or an alcohol.
- Reaction with Piperazine: An excess of piperazine is added to the solution. The use of excess piperazine also serves as the base to neutralize the HCl formed during the reaction.
- Heating: The reaction mixture is heated to reflux for a specified period (e.g., 18 hours) to ensure the completion of the reaction.^[4]
- Work-up: After cooling, the reaction mixture is typically diluted with water, and the product is extracted with an organic solvent like ethyl acetate.
- Purification: The crude product is then purified using techniques such as flash chromatography on silica gel to yield the desired **1-(5-Iodopyridin-2-yl)piperazine**.



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A general synthetic workflow for N-arylpiperazines.

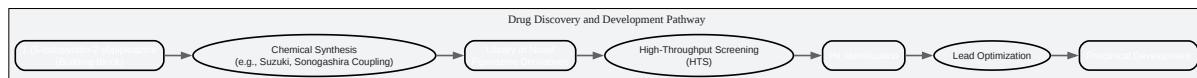
Applications in Drug Discovery and Development

1-(5-iodopyridin-2-yl)piperazine is a valuable building block for the synthesis of more complex molecules, particularly through metal-catalyzed cross-coupling reactions where the iodine atom can be readily functionalized.^[2] The piperazine moiety is a common scaffold in many approved drugs and is known to be a "privileged structure" in medicinal chemistry.

Piperazine derivatives have a broad range of biological activities, including:

- Anticancer[5]
- Antiviral[6]
- Antimicrobial[7]
- Anti-inflammatory[6][8]
- Central Nervous System (CNS) activity (e.g., antipsychotic, antidepressant)[6]

The general workflow for utilizing a building block like **1-(5-Iodopyridin-2-yl)piperazine** in a drug discovery program is outlined below.



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Conceptual workflow for drug discovery using the target compound.

This workflow illustrates how the initial chemical intermediate can be diversified into a library of compounds, which are then screened for biological activity to identify promising drug candidates. The versatility of the iodo-pyridyl-piperazine scaffold allows for the exploration of a wide chemical space to target various biological pathways and disease states.

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- To cite this document: BenchChem. [commercial availability of 1-(5-iodopyridin-2-yl)piperazine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1341734#commercial-availability-of-1-5-iodopyridin-2-yl-piperazine]

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